molecular formula C17H15NO B3172231 4-Methyl-2-(2-naphthyloxy)aniline CAS No. 946716-63-8

4-Methyl-2-(2-naphthyloxy)aniline

Cat. No.: B3172231
CAS No.: 946716-63-8
M. Wt: 249.31 g/mol
InChI Key: KGDYCVYWOSUUPG-UHFFFAOYSA-N
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Description

4-Methyl-2-(2-naphthyloxy)aniline is an organic compound with the molecular formula C₁₇H₁₅NO and a molecular weight of 249.32 g/mol . This compound is primarily used in research settings and is known for its unique structural properties, which include a naphthalene ring and an aniline group.

Preparation Methods

The synthesis of 4-Methyl-2-(2-naphthyloxy)aniline can be achieved through various synthetic routes. One common method involves the nucleophilic aromatic substitution reaction, where a naphthol derivative reacts with a methyl-substituted aniline under specific conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

4-Methyl-2-(2-naphthyloxy)aniline undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Methyl-2-(2-naphthyloxy)aniline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Researchers use it to study enzyme interactions and protein binding.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.

    Industry: This compound is utilized in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-Methyl-2-(2-naphthyloxy)aniline involves its interaction with specific molecular targets. The naphthalene ring and aniline group allow it to bind to various enzymes and proteins, affecting their activity. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

4-Methyl-2-(2-naphthyloxy)aniline can be compared to other similar compounds such as:

The uniqueness of this compound lies in its combination of the naphthalene ring and aniline group, providing a versatile platform for various chemical reactions and applications.

Properties

IUPAC Name

4-methyl-2-naphthalen-2-yloxyaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO/c1-12-6-9-16(18)17(10-12)19-15-8-7-13-4-2-3-5-14(13)11-15/h2-11H,18H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGDYCVYWOSUUPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N)OC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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